molecular formula C8H8ClN B142116 5-Chloroisoindoline CAS No. 127168-76-7

5-Chloroisoindoline

Cat. No.: B142116
CAS No.: 127168-76-7
M. Wt: 153.61 g/mol
InChI Key: KDKRSWXFLFTSII-UHFFFAOYSA-N
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Description

5-Chloroisoindoline is an organic compound characterized by the presence of a chlorine atom attached to the isoindoline ring.

Scientific Research Applications

5-Chloroisoindoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is utilized in the production of dyes, pigments, and polymer additives

Safety and Hazards

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

Mechanism of Action

Target of Action

5-Chloroisoindoline, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents. The interaction of these compounds with the receptor could lead to changes in the receptor’s activity, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease. β-amyloid protein aggregation is a key biochemical pathway involved in Alzheimer’s disease, and its inhibition could potentially slow the progression of the disease .

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo This suggests that these compounds may have good bioavailability

Result of Action

Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity . They have been shown to have antiproliferative activity against certain cancer cell lines , suggesting that they may induce cell death in these cells .

Action Environment

It is known that the process of image acquisition in hyperspectral remote sensing, a technique used in large-scale monitoring, is inevitably affected by soil environmental factors . This suggests that environmental factors could potentially influence the action of this compound, although further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoindoline typically involves the reaction of isoindoline with chlorinating agents. One common method includes the use of chlorobenzene and 3-chloropropionyl chloride under nitrogen protection. The reaction is carried out at low temperatures (0°C) for an extended period (10 hours) to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Aminoisoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness of 5-Chloroisoindoline: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives exhibit distinct biological activities, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKRSWXFLFTSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564157
Record name 5-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-76-7
Record name 5-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g of 2-(p-toluenesulfonyl)-5-chloroisoindoline and 1.0 g of phenol were added to a mixture of 8 ml of 48% hydrobromic acid and 1.4 ml of propionic acid, and the mixture was refluxed for 6 hours. The resultant reaction mixture was diluted with 10 ml of water and extracted 2 times with 50 ml of ether. The water layer was basified with aqueous sodium hydroxide solution and extracted with 50 ml of ether 4 times. The extract was concentrated and the residue was purified by vacuum distillation (bath temperature: 130°-140 ° C., pressure: 7 mmHg) to obtain 256 mg of 5-chloroisoindoline.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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